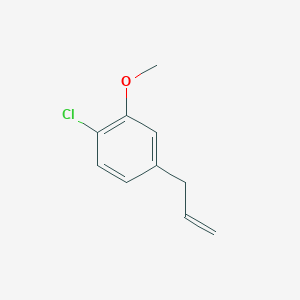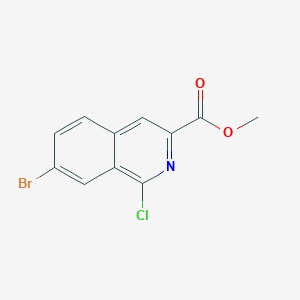
6-((2-((tert-Butoxycarbonyl)amino)ethyl)amino)-6-oxohexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-((2-((tert-Butoxycarbonyl)amino)ethyl)amino)-6-oxohexanoic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is commonly employed to protect amine functionalities during chemical reactions, preventing unwanted side reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-((tert-Butoxycarbonyl)amino)ethyl)amino)-6-oxohexanoic acid typically involves the following steps:
Protection of the amine group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the intermediate: The protected amine is then reacted with an appropriate carboxylic acid derivative to form the desired intermediate.
Final coupling: The intermediate is coupled with 6-oxohexanoic acid under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs continuous flow microreactor systems to enhance efficiency and yield . These systems allow for precise control over reaction conditions, leading to higher purity and reduced production times.
Analyse Des Réactions Chimiques
Types of Reactions
6-((2-((tert-Butoxycarbonyl)amino)ethyl)amino)-6-oxohexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Trifluoroacetic acid and hydrochloric acid are commonly used for Boc deprotection.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often resulting in alcohols or amines.
Substitution: Deprotected amines and corresponding carboxylic acids.
Applications De Recherche Scientifique
6-((2-((tert-Butoxycarbonyl)amino)ethyl)amino)-6-oxohexanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 6-((2-((tert-Butoxycarbonyl)amino)ethyl)amino)-6-oxohexanoic acid involves its role as a protecting group for amines. The Boc group stabilizes the amine functionality, preventing it from participating in unwanted side reactions during synthesis . Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions, revealing the free amine for further functionalization .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid: A lysine derivative with similar protecting group chemistry.
2-[2-[(tert-Butoxycarbonyl)amino]ethoxy]ethanol: Another compound featuring the Boc protecting group, used in similar synthetic applications.
Uniqueness
6-((2-((tert-Butoxycarbonyl)amino)ethyl)amino)-6-oxohexanoic acid is unique due to its specific structure, which combines the Boc-protected amine with a hexanoic acid moiety. This combination allows for versatile applications in peptide synthesis and other complex organic transformations .
Propriétés
IUPAC Name |
6-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]-6-oxohexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O5/c1-13(2,3)20-12(19)15-9-8-14-10(16)6-4-5-7-11(17)18/h4-9H2,1-3H3,(H,14,16)(H,15,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWGYQZEHSFNDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)CCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Methylthio)phenyl]-1-butanol](/img/structure/B7977117.png)






![2-[(3-Nitropyridin-2-YL)oxy]acetic acid](/img/structure/B7977164.png)
![[3-(3-Chloro-5-fluorophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B7977169.png)
![[3-(3-Chloro-2-fluorophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B7977171.png)


